Prolylarginine

説明

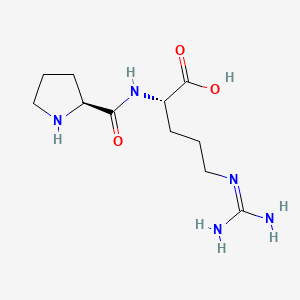

Pro-Arg is a dipeptide formed from L-proline and L-arginine residues. It has a role as a metabolite. It derives from a L-proline and a L-asparagine.

作用機序

Target of Action

Prolylarginine, as a compound containing proline and arginine residues, may interact with targets associated with the metabolism of these amino acids. The primary targets include proline dehydrogenase/proline oxidase (PRODH/POX) and arginase , which are involved in the degradation of proline and arginine, respectively .

Mode of Action

This compound’s mode of action is likely tied to the metabolic pathways of proline and arginine. PRODH/POX, a mitochondrial flavin-dependent enzyme, converts proline into ∆1-pyrroline-5-carboxylate (P5C), transferring electrons to the electron transport chain to produce ATP or directly reduce oxygen, producing reactive oxygen species (ROS) that induce apoptosis/autophagy . Arginine, on the other hand, is metabolized into ornithine, proline, and nitric oxide, playing a crucial role in various cellular functions .

Biochemical Pathways

This compound may affect several biochemical pathways. The degradation of proline by PRODH/POX can drive apoptosis, autophagy, or survival, depending on the metabolic context . Arginine metabolism, on the other hand, can stimulate cell proliferation and physiological function through β-catenin and mTOR pathways . Arginine is also metabolized into ornithine, proline, and nitric oxide, which have significant biological importance .

Pharmacokinetics

Arginine and its salts are known to enhance protein refolding and solubilization, suppress protein-protein interaction and aggregation, and reduce the viscosity of high concentration protein formulations . These properties may impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the roles of proline and arginine in cellular processes. For instance, proline degradation by PRODH/POX can drive apoptosis, autophagy, or survival . Arginine and its metabolites can stimulate cell proliferation, differentiation, and physiological function .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of certain lipids can counteract the membrane-disruptive effects of arginine-rich peptides . Additionally, the availability of proline and arginine for their respective metabolic pathways can be influenced by factors such as the rate of glycolysis, the tricarboxylic acid (TCA) cycle, and the urea cycle .

生物活性

Prolylarginine, a dipeptide composed of proline and arginine, has garnered attention in biochemical research due to its unique structural properties and significant biological activities. This article explores the biological activity of this compound, focusing on its roles in protein interactions, stabilization, and physiological processes such as nitric oxide production.

Structural Characteristics

This compound is characterized by:

- Cyclic Structure : The proline component contributes to a cyclic structure, which influences the peptide's conformation.

- Guanidino Group : The arginine component features a guanidino group, critical for various biological functions.

These structural features enable this compound to participate actively in molecular interactions and enzymatic processes.

1. Protein Folding and Stabilization

This compound plays a crucial role in protein folding and stabilization. Studies indicate that it interacts with molecular chaperones, particularly prolyl isomerase A (PPIA), which is essential for proper protein conformation. This compound can inhibit the catalytic activity of PPIA, thereby affecting protein homeostasis within cells. This inhibition is particularly relevant in neurodegenerative diseases where protein misfolding is a significant concern .

2. Influence on Nitric Oxide Production

The arginine component of this compound is vital for the synthesis of nitric oxide (NO), a key signaling molecule involved in various physiological processes, including:

- Vasodilation : NO facilitates the relaxation of blood vessels.

- Immune Response Modulation : It plays a role in immune system regulation by affecting the activity of immune cells.

This function underscores the importance of this compound in cardiovascular health and immune responses.

Research Findings

Recent studies have highlighted several key findings regarding this compound's biological activities:

Case Study 1: Impact on Protein Misfolding

In a study examining the effects of proline/arginine repeat polymers on PPIA, it was found that these polymers could significantly inhibit the folding catalyst activity of PPIA. This inhibition was linked to neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS), highlighting the potential pathological implications of altered this compound dynamics .

Case Study 2: Role in Cardiovascular Health

Research has demonstrated that supplementation with arginine-rich peptides, including this compound, can enhance endothelial function by increasing NO production. This effect is particularly beneficial in conditions characterized by impaired vasodilation, such as hypertension.

科学的研究の応用

Biochemical Applications

Protease Substrate

Prolylarginine is utilized as a substrate for studying protease activity. Its structure is recognized by specific proteases, allowing researchers to investigate the mechanisms of proteolysis. By modifying this compound-containing peptides, scientists can design probes that target specific proteases implicated in various diseases, thus facilitating the understanding of protease-related pathologies.

Protein Folding and Stabilization

Research indicates that this compound plays a crucial role in stabilizing protein conformations. It influences the activity of molecular chaperones such as prolyl isomerase A (PPIA), which is essential for proper protein folding. This compound can inhibit the folding catalyst activity of these chaperones, impacting cellular processes related to protein homeostasis .

Medical Applications

Cardiovascular Health

this compound's arginine component is vital for nitric oxide production, which is essential for vasodilation and cardiovascular health. Studies have shown that supplemental L-arginine can improve blood flow and functional status in patients with heart failure, suggesting potential therapeutic roles for this compound in cardiovascular treatments .

Diagnostic Assays

In medical diagnostics, this compound derivatives are employed in assays to detect protease-related diseases. These assays can measure enzyme activity through chromogenic substrates derived from this compound, enabling the identification of pathological conditions associated with abnormal protease function.

Biotechnological Applications

Protein Interaction Studies

this compound serves as a model compound for investigating protein interactions and folding mechanisms. Its unique structure allows it to bind effectively within the active sites of proteins, influencing their functional dynamics. This property makes this compound valuable in drug design and development strategies aimed at modulating protein interactions.

Nutraceuticals

The potential health benefits of this compound have led to its investigation as an ingredient in dietary supplements aimed at enhancing athletic performance and recovery. Its role in nitric oxide synthesis may contribute to improved exercise capacity and recovery times for athletes.

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structures and unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycylthis compound | Glycine-Proline-Arginine | Incorporates glycine; may enhance solubility |

| N-omega-propyl-L-arginine | Propyl derivative of Arginine | Exhibits unique pharmacological properties |

| Proline | Cyclic amino acid | Fundamental building block for this compound |

| Arginine | Guanidino-containing amino acid | Precursor for nitric oxide; involved in urea cycle |

Case Studies

- Protease Activity Measurement : A study utilized this compound-based substrates to measure the activity of specific proteases involved in cancer progression. The results indicated that alterations in protease activity could serve as biomarkers for early detection of malignancies.

- Cardiovascular Research : In a clinical trial involving patients with heart failure, supplementation with L-arginine (and by extension this compound) demonstrated significant improvements in peripheral blood flow and functional capacity, suggesting its therapeutic potential in managing heart disease .

- Protein Folding Dynamics : Research exploring the interaction between this compound and molecular chaperones revealed that this compound could modulate protein folding pathways, providing insights into neurodegenerative diseases where protein misfolding is prevalent .

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O3/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNSRTLZAJHSIK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178887 | |

| Record name | Prolylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418-74-8 | |

| Record name | L-Prolyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。